3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a chemical compound with the molecular formula C20H24ClN3O and a molecular weight of 357.88 g/mol
Scientific Research Applications
3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses.
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache, similar compounds can affect thecholinergic neurotransmission pathway . This pathway is involved in many functions, including muscle movement, breathing, heart rate, learning, and memory.
Result of Action
Inhibition of ache by similar compounds can lead to increased acetylcholine levels, potentially enhancing cholinergic neurotransmission .
Preparation Methods
The synthesis of 3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves several steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Chemical Reactions Analysis
3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Comparison with Similar Compounds
3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor and is studied for its potential in treating Alzheimer’s disease.
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity, this compound is structurally similar and shares some pharmacological properties.
Properties
IUPAC Name |
3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-7-4-6-17(16-18)20(25)22-10-5-11-23-12-14-24(15-13-23)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYZJFARBWGIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.